Propanesulfinic acid, also known as 3-sulfopropanoic acid, is an organosulfur compound with the chemical formula . This compound features a sulfonic acid functional group attached to a propane backbone, making it a member of the sulfonic acids class. Propanesulfinic acid is characterized by its colorless appearance and is soluble in water due to the presence of the sulfonate group, which enhances its polarity.
Research indicates that propanesulfinic acid possesses biological activity, particularly as an antioxidant. It has been studied for its potential protective effects against oxidative stress in biological systems. Additionally, its derivatives may exhibit antimicrobial properties, although more research is needed to fully elucidate its biological mechanisms and therapeutic potentials.
Propanesulfinic acid can be synthesized through several methods:
Propanesulfinic acid has several applications across different fields:
Studies on propanesulfinic acid interactions have focused on its behavior in biological systems and its reactivity with various nucleophiles. Its ability to act as an alkylating agent means that it can interact with biomolecules, influencing cellular processes. Understanding these interactions is crucial for assessing both its therapeutic potential and safety profile.
Propanesulfinic acid shares structural similarities with several other compounds in the sulfonic acid family. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Propane-1-sulfonic acid | Contains one sulfonate group; used in surfactants | |
| 1,3-Propane sultone | Cyclic structure; reactive intermediate in synthesis | |
| 2-Hydroxypropane-1-sulfonic acid | Contains a hydroxyl group; used in medicinal chemistry | |
| 1,3-Propanedisulfonic acid | Two sulfonate groups; higher acidity and reactivity |
Propanesulfinic acid is unique due to its specific position of the sulfonate group on the propane chain and its balance of hydrophilicity and hydrophobicity, making it versatile for various applications while maintaining distinct chemical properties compared to other similar compounds.
Sulfoxidation of thioethers (sulfides) represents a foundational route to alkylsulfinic acids. In this method, controlled oxidation of propane thioether ($$ \text{C}3\text{H}7\text{S-R} $$) with oxidizing agents such as hydrogen peroxide ($$ \text{H}2\text{O}2 $$) or meta-chloroperbenzoic acid ($$ \text{mCPBA} $$) yields propanesulfinic acid. The reaction typically proceeds via a two-electron oxidation mechanism, where the sulfide is first converted to a sulfoxide intermediate ($$ \text{R-S(O)-R'} $$), followed by further oxidation to the sulfinic acid stage. Key to this process is the precise modulation of reaction conditions—such as temperature, solvent polarity, and stoichiometry—to prevent overoxidation to the sulfonic acid ($$ \text{R-SO}_3\text{H} $$) .
For example, the use of $$ \text{H}2\text{O}2 $$ in acetic acid at 40–60°C has been reported to achieve moderate yields (50–65%) of propanesulfinic acid, with the sulfoxide intermediate isolated and characterized via $$ ^1\text{H} $$-NMR spectroscopy . Catalysts such as titanium silicate (TS-1) have also been explored to enhance selectivity, leveraging their microporous structure to stabilize reactive intermediates .
Radical-based methodologies offer a versatile approach to sulfinic acid synthesis, particularly through the insertion of sulfur dioxide ($$ \text{SO}2 $$) into hydrocarbon radicals. In the context of propanesulfinic acid, propane-derived radicals (e.g., $$ \text{C}3\text{H}7^\bullet $$) generated via photolysis or thermal decomposition of azo initiators (e.g., AIBN) react with $$ \text{SO}2 $$ to form sulfonyl radicals ($$ \text{C}3\text{H}7\text{SO}_2^\bullet $$), which subsequently abstract a hydrogen atom from a donor (e.g., thiols or silanes) to yield propanesulfinic acid .
This method is highly dependent on the stability of the intermediate radicals and the efficiency of hydrogen-atom transfer (HAT) agents. Computational studies indicate that the reaction of $$ \text{C}3\text{H}7^\bullet $$ with $$ \text{SO}_2 $$ proceeds with a rate constant of $$ \sim 10^9 \, \text{M}^{-1} \text{s}^{-1} $$, while the HAT step from thiols to sulfonyl radicals occurs at $$ \sim 10^6 \, \text{M}^{-1} \text{s}^{-1} $$ . Solvent effects are critical; non-polar media such as chlorobenzene minimize undesired side reactions, improving yields to 70–80% .
The direct oxidation of propanethiol ($$ \text{C}3\text{H}7\text{SH} $$) represents a streamlined route to propanesulfinic acid. Catalytic systems employing transition metals (e.g., vanadium or molybdenum complexes) or organocatalysts (e.g., TEMPO) facilitate the selective two-electron oxidation of thiols to sulfinic acids. For instance, vanadium oxide ($$ \text{V}2\text{O}5 $$) in the presence of $$ \text{H}2\text{O}2 $$ oxidizes propanethiol to propanesulfinic acid with 55–60% yield under mild conditions (25°C, 12 hours) .
A notable advancement involves the use of dimethyl sulfoxide ($$ \text{DMSO} $$) as a co-oxidant and solvent. In a reported protocol, propanethiol reacts with $$ \text{DMSO} $$ and catalytic hydrogen iodide ($$ \text{HI} $$) at 110°C under pressurized air, yielding propanesulfinic acid via a radical chain mechanism. This method achieves 47% conversion, as determined by titration with aqueous sodium hydroxide .
The isolation of propanesulfinic acid from reaction mixtures is complicated by its propensity for autoxidation and hygroscopicity. Industrial-scale purification typically employs a combination of solvent extraction and low-temperature crystallization. For example, aqueous extraction followed by saturation with sodium chloride ($$ \text{NaCl} $$) induces phase separation, isolating the sulfinic acid in the organic layer (e.g., dichloromethane or ethyl acetate). Subsequent rotary evaporation under reduced pressure ($$ < 40^\circ \text{C} $$) yields a crude product, which is further purified via recrystallization from ethanol at $$ -20^\circ \text{C} $$ .
Advanced techniques such as membrane filtration and ion-exchange chromatography have been explored to enhance purity ($$ > 99\% $$). Stabilizers like hydroquinone or ascorbic acid are often added during storage to inhibit radical-mediated degradation .
The atmospheric oxidation of propanesulfinic acid (CH₃CH₂CH₂S(O)OH) initiated by hydroxyl radicals represents a critical pathway in atmospheric sulfur chemistry [1]. The hydroxyl radical, being the most important oxidant in the daytime troposphere, controls the removal of numerous trace gases including sulfur-containing compounds [2] [3]. Computational investigations using CCSD(T)/aug-cc-pVTZ//M06-2X/aug-cc-pVTZ level theory have revealed multiple oxidation pathways for propanesulfinic acid when interacting with hydroxyl radicals [1].
The primary oxidation mechanism proceeds through the formation of prereactive complexes between propanesulfinic acid and hydroxyl radicals [1]. These complexes subsequently undergo transformation through various reaction channels, leading to different product formations. The most energetically favorable pathway involves the abstraction of a hydrogen atom from the hydroxyl group of propanesulfinic acid, resulting in the formation of CH₃CH₂CH₂S(O)₂ radical and water [1]. This process exhibits a negative barrier height of -4.7 kcal mol⁻¹ relative to the separated reactants, indicating that the reaction is thermodynamically favorable [1].
The atmospheric implications of these oxidation pathways are significant, as the products formed include sulfur dioxide, propylene, sulfurous acid, and hydroperoxyl radicals [1]. These species contribute to global warming and aerosol formation processes in the atmosphere [1]. The formation of sulfur dioxide does not occur through direct elimination from propanesulfinic acid but rather through subsequent decomposition of the CH₃CH₂CH₂S(O)₂ radical via carbon-sulfur single bond fission [1].
Table 1: Properties of Propanesulfinic Acid
| Property | Value |
|---|---|
| Chemical Formula | C₃H₈O₂S |
| Molecular Weight | 108.16 g/mol |
| CAS Number | 55109-28-9 |
| Structure | CH₃CH₂CH₂S(O)OH |
| Physical State | Not specified in sources |
The reaction between propanesulfinic acid and hydroxyl radicals can proceed through two distinct mechanistic pathways: hydrogen atom abstraction and radical addition-elimination channels [1]. These competing pathways determine the overall reaction kinetics and product distribution in atmospheric conditions.
Hydrogen atom abstraction represents the dominant reaction channel for propanesulfinic acid oxidation [1]. This mechanism involves the selective abstraction of hydrogen atoms from different positions within the molecule. The most favorable abstraction occurs from the hydroxyl group, leading to the formation of CH₃CH₂CH₂S(O)₂ radical and water [1]. The barrier height for this process is significantly lower compared to abstraction from carbon-hydrogen bonds, making it the preferred reaction pathway [1].
Abstraction from carbon-hydrogen bonds represents alternative pathways that can occur, though with higher activation barriers [1]. These reactions lead to the formation of various carbon-centered radicals along with water as a byproduct [1]. The relative importance of these pathways depends on the specific carbon-hydrogen bond being attacked and the associated bond dissociation energies [4].
Radical addition-elimination channels involve the initial addition of hydroxyl radicals to various atoms within the propanesulfinic acid molecule, followed by subsequent elimination processes [1]. These pathways can involve addition to the sulfur atom of the sulfinyl group or to carbon atoms within the propyl chain [1]. The addition-elimination mechanism is characterized by the formation of intermediate adducts that subsequently decompose to yield final products [5].
The competition between hydrogen atom abstraction and radical addition-elimination channels is influenced by several factors, including temperature, pressure, and the specific molecular environment [6]. Under atmospheric conditions, hydrogen atom abstraction from the hydroxyl group dominates due to its favorable energetics and lower activation barrier [1].
Table 2: Major Reaction Pathways for Propanesulfinic Acid + Hydroxyl Radical
| Reaction Pathway | Products | Barrier Height (kcal/mol) |
|---|---|---|
| H-atom abstraction from hydroxyl group | CH₃CH₂CH₂S(O)₂ + H₂O | -4.7 |
| H-atom abstraction from C-H bonds | Various C-centered radicals + H₂O | Higher than hydroxyl abstraction |
| Hydroxyl radical addition to S atom | Addition complexes | Not specified in sources |
| Hydroxyl radical addition to C atoms | Addition complexes | Not specified in sources |
Temperature dependence of rate coefficients for propanesulfinic acid oxidation by hydroxyl radicals has been extensively studied using theoretical approaches combined with master equation calculations [1]. The rate coefficients were determined over the atmospherically relevant temperature range of 200-320 K using Rice-Ramsperger-Kassel-Marcus theory coupled with master equation solver for multienergy well reactions [1].
The temperature dependence exhibits a characteristic negative temperature coefficient, where the rate coefficient decreases with increasing temperature [1]. At 200 K, the calculated rate coefficient is approximately 9.5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which decreases to approximately 8.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 320 K [1]. This negative temperature dependence is consistent with the reaction proceeding through a barrierless or submerged barrier pathway [1].
The total rate coefficient for the propanesulfinic acid plus hydroxyl radical reaction at standard atmospheric conditions (298 K and 1 atm) is approximately 8.40 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1]. This value represents the sum of all possible reaction channels, with the dominant contribution coming from hydrogen atom abstraction from the hydroxyl group [1].
Temperature-dependent studies of similar atmospheric oxidation reactions have shown that the rate coefficients follow modified Arrhenius expressions that account for the complex multi-step nature of these reactions [7] [8]. The temperature dependence is influenced by factors including tunneling effects, which become more significant at lower temperatures, and the entropic contributions associated with the formation of prereactive complexes [1].
The atmospheric lifetime of propanesulfinic acid with respect to hydroxyl radical oxidation can be calculated from these rate coefficients, considering typical atmospheric hydroxyl radical concentrations of approximately 10⁶ radicals cm⁻³ [3]. The calculated atmospheric lifetime ranges from approximately 3-5 hours, indicating rapid removal from the atmosphere [1].
Table 3: Temperature-Dependent Rate Coefficients for Propanesulfinic Acid + Hydroxyl Radical Reaction at 1 atm
| Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| 200 | ~9.5 × 10⁻¹¹ |
| 220 | ~9.2 × 10⁻¹¹ |
| 240 | ~8.9 × 10⁻¹¹ |
| 260 | ~8.7 × 10⁻¹¹ |
| 280 | ~8.5 × 10⁻¹¹ |
| 298 | ~8.4 × 10⁻¹¹ |
| 320 | ~8.2 × 10⁻¹¹ |
Pressure effects on the bimolecular reaction dynamics of propanesulfinic acid with hydroxyl radicals have been investigated across a range of atmospheric pressures from 0.1 to 10 atm [1]. These studies are crucial for understanding the reaction behavior under varying atmospheric conditions, from the upper troposphere to sea level.
The pressure dependence of bimolecular reactions involving propanesulfinic acid arises from the competition between collisional stabilization and unimolecular decomposition of intermediate complexes [6]. At low pressures, the lifetime of intermediate adducts is reduced due to insufficient collisional stabilization, leading to changes in the overall reaction kinetics [6]. Conversely, at high pressures, enhanced collisional stabilization can alter the branching ratios between different reaction channels [6].
Master equation calculations have shown that the rate coefficients for propanesulfinic acid oxidation exhibit moderate pressure dependence over the range of atmospheric pressures [1]. The pressure dependence is most pronounced for reaction channels involving the formation of long-lived intermediate complexes, such as those formed through radical addition pathways [1].
The falloff behavior characteristic of pressure-dependent reactions has been observed in related atmospheric oxidation systems [9]. For the propanesulfinic acid system, the pressure dependence is relatively weak compared to unimolecular reactions, as expected for bimolecular processes [6]. However, recent theoretical work has demonstrated that bimolecular reactions can exhibit pressure dependence when high-energy reactant molecules undergo preferential depletion through competing dissociation pathways [6].
Atmospheric modeling applications require accurate representation of pressure effects to properly simulate the vertical distribution of reaction rates throughout the troposphere [9]. The pressure dependence of propanesulfinic acid oxidation contributes to altitude-dependent variations in sulfur dioxide formation rates and subsequent impacts on atmospheric sulfur cycling [10].
Experimental validation of pressure effects on similar sulfur-containing atmospheric reactions has been limited, with most studies focusing on computational approaches [11]. The theoretical predictions provide essential data for atmospheric chemistry models, particularly for understanding the role of organosulfur compounds in atmospheric oxidation processes [12].
Table 4: Pressure Effects on Rate Coefficients for Propanesulfinic Acid + Hydroxyl Radical Reaction at 298K
| Pressure (atm) | Rate Coefficient at 298K (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| 0.1 | Lower than at 1 atm |
| 0.5 | Slightly lower than at 1 atm |
| 1.0 | ~8.4 × 10⁻¹¹ |
| 5.0 | Slightly higher than at 1 atm |
| 10.0 | Higher than at 1 atm |
High-level electronic-structure calculations on the reaction between propanesulfinic acid and the hydroxyl radical demonstrate that the pivotal transition state corresponds to hydrogen-atom abstraction from the hydroxyl group of propanesulfinic acid to the attacking hydroxyl radical [1]. Geometry optimisation at the coupled-cluster level with single and double excitations and a quasiperturbative treatment of connected triple excitations [CCSD(T)] combined with the augmented correlation-consistent valence triple-ζ basis set (aug-cc-pVTZ) yields the following key structural parameters:
| Parameter | Pre-reactive complex | Transition state | Post-reactive complex | Reactants reference frame |
|---|---|---|---|---|
| O–H distance being broken / Å | 0.976 [1] | 1.338 [1] | — | 0.972 [1] |
| H-transfer distance (donor H to hydroxyl radical O) / Å | 1.897 [1] | 1.146 [1] | 0.962 [1] | — |
| Imaginary frequency / cm⁻¹ | — | 1,242 [1] | — | — |
| Relative energy / kcal mol⁻¹ | −6.2 [1] | −4.7 [1] | −15.1 [1] | 0.0 |
Table 1. Selected CCSD(T)/aug-cc-pVTZ geometrical and energetic data for the hydrogen-atom-abstraction channel of the hydroxyl-radical attack on propanesulfinic acid. [1]
The negative barrier illustrates a “submerged” transition state whose energy lies 1.5 kcal mol⁻¹ below the separated reactants, a hallmark of early, reactant-like hydrogen-transfer processes that are strongly driven by hydrogen bonding in the entrance channel.
Full mapping of the potential-energy surface at the CCSD(T)/aug-cc-pVTZ level reveals two low-lying pathways [1]:
The energy profile obtained from single-point CCSD(T) refinements on density-functional optimised structures reproduces the submerged transition state of Table 1 and places the exit-channel minimum (post-reactive complex) 15 kcal mol⁻¹ below the reactants. Zero-point-energy corrections shift all stationary points upward by about 1.2 kcal mol⁻¹ but leave the energy ordering unchanged [1].
Rice–Ramsperger–Kassel–Marcus theory combined with master-equation solutions (Mesmer code) provides temperature- and pressure-dependent rate constants that merge high-level energies with vibrational density-of-states information [1]. The treatment assumes Lennard-Jones collision parameters for nitrogen bath gas and includes one-dimensional Eckart tunnelling for hydrogen transfer. Representative bimolecular rate coefficients are summarised below:
| Temperature / K | Bath gas pressure / atm | Total rate coefficient k / cm³ molecule⁻¹ s⁻¹ |
|---|---|---|
| 200 | 1.0 | 7.55 × 10⁻¹¹ [1] |
| 250 | 1.0 | 7.96 × 10⁻¹¹ [1] |
| 298 | 1.0 | 8.40 × 10⁻¹¹ [1] |
| 320 | 1.0 | 8.86 × 10⁻¹¹ [1] |
Table 2. Temperature-dependent RRKM–master-equation rate coefficients for hydroxyl-radical oxidation of propanesulfinic acid obtained with experimentally benchmarked Lennard-Jones parameters. [1]
Branching-ratio analysis indicates that hydrogen abstraction dominates (>90%) over the entire 200–320 K range, with hydroxyl-addition channels contributing only marginally (<10%) to the overall removal of propanesulfinic acid in the troposphere [1].
The primary product radical from hydrogen-atom abstraction, CH₃CH₂CH₂S(O)₂·, adopts a doublet ground state that is electronically non-degenerate but vibronically active through interactions between low-frequency skeletal modes and the sulfur-centred singly-occupied molecular orbital. Insights can be gleaned from recent vibronic studies on related open-shell sulfur species. Time-resolved Raman depolarisation experiments on sulfur-centred hemi-bond radicals show that out-of-plane distortions mix states of different orbital character and modulate spin–orbit coupling on sub-picosecond time-scales [2]. Complementary high-resolution slow-electron velocity-map imaging of the methoxy radical demonstrates how Koppel–Domcke–Cederbaum vibronic Hamiltonians capture the interplay of Renner–Teller distortions, spin–orbit splitting, and anharmonic mixing up to 2,000 cm⁻¹ above the ground vibrational level [3]. Translating these concepts to CH₃CH₂CH₂S(O)₂· suggests:
Collectively, these findings signal that a complete kinetic description of propanesulfinic-acid degradation must treat spin–orbit and vibronic couplings on an equal footing with the electronic landscape supplied by coupled-cluster theory.